
(S, R, S)-AHPC-PEG6-Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S, R, S)-AHPC-PEG6-Azide is a synthetic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and functional groups, which make it a versatile tool in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S, R, S)-AHPC-PEG6-Azide typically involves multiple steps, starting from commercially available precursors. The process often includes the protection and deprotection of functional groups, as well as the formation of key intermediates through selective reactions. Common synthetic routes may involve the use of coupling agents, catalysts, and specific reaction conditions to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, automated synthesis platforms, and advanced purification methods are often employed to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S, R, S)-AHPC-PEG6-Azide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium azide, thiols
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Aplicaciones Científicas De Investigación
(S, R, S)-AHPC-PEG6-Azide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in bioconjugation techniques to label biomolecules, such as proteins and nucleic acids, for imaging and detection purposes.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mecanismo De Acción
The mechanism of action of (S, R, S)-AHPC-PEG6-Azide involves its interaction with specific molecular targets and pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-functionalized molecules. This property makes it a valuable tool for bioconjugation and the development of targeted therapies.
Comparación Con Compuestos Similares
Similar Compounds
(S, R, S)-AHPC-PEG4-Azide: A shorter PEG chain variant with similar properties but different solubility and bioavailability.
(S, R, S)-AHPC-PEG8-Azide: A longer PEG chain variant with enhanced solubility and potential for different applications.
Uniqueness
(S, R, S)-AHPC-PEG6-Azide stands out due to its optimal PEG chain length, which balances solubility and bioavailability. Its unique stereochemistry and functional groups make it a versatile compound for various scientific applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C37H57N7O10S |
|---|---|
Peso molecular |
792.0 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C37H57N7O10S/c1-27-33(55-26-40-27)29-7-5-28(6-8-29)24-39-35(47)31-23-30(45)25-44(31)36(48)34(37(2,3)4)42-32(46)9-11-49-13-15-51-17-19-53-21-22-54-20-18-52-16-14-50-12-10-41-43-38/h5-8,26,30-31,34,45H,9-25H2,1-4H3,(H,39,47)(H,42,46)/t30-,31+,34-/m1/s1 |
Clave InChI |
VLTOMOCVFZUMRW-JSWXEYCZSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





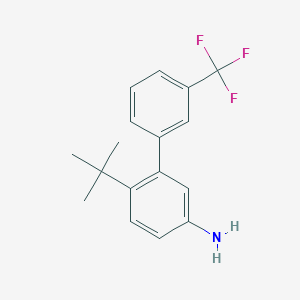
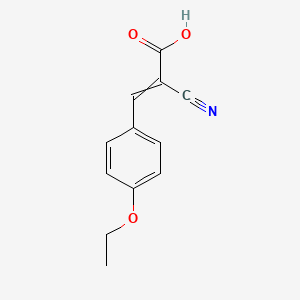
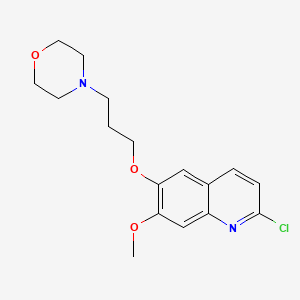
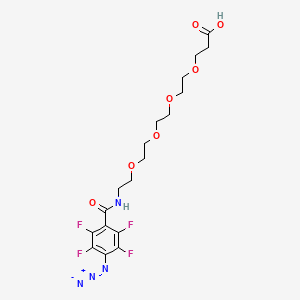
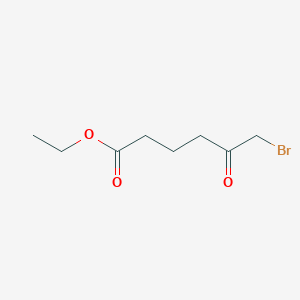

![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)

![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)


